Cas no 67216-75-5 (4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride)
4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl chloride, 4-[(trifluoromethyl)thio]-
- 4-(trifluoromethylsulfanyl)benzenesulfonyl chloride
- 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
- 67216-75-5
- HHBAPTJSWGIASE-UHFFFAOYSA-N
- 4-[(TRIFLUOROMETHYL)SULFANYL]BENZENESULFONYL CHLORIDE
- SCHEMBL15881512
- DTXSID70656194
- 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonylchloride
- EN300-56122
- CS-0251799
- 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride
-
- Inchi: 1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H
- InChI Key: HHBAPTJSWGIASE-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)SC(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 275.92942
- Monoisotopic Mass: 275.9293339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- PSA: 34.14
4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901670-25mg |
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl Chloride |
67216-75-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901670-50mg |
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl Chloride |
67216-75-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T901670-250mg |
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl Chloride |
67216-75-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-56122-0.05g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-56122-0.1g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-56122-0.25g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-56122-0.5g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-56122-1.0g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-56122-2.5g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 2.5g |
$726.0 | 2023-02-10 | |
| Enamine | EN300-56122-5.0g |
4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride |
67216-75-5 | 95% | 5.0g |
$1074.0 | 2023-02-10 |
4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride
Introduction to 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl Chloride (CAS No. 67216-75-5)
4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride (CAS No. 67216-75-5) is a versatile and highly reactive compound used in various chemical and pharmaceutical applications. This compound, also known as TFMSBSC, is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Its unique structure, featuring a trifluoromethyl group and a sulfonyl chloride functional group, makes it an essential building block for the synthesis of complex molecules with diverse biological activities.
The chemical structure of 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with a trifluoromethyl sulfanyl group and a sulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the sulfonyl chloride moiety. This combination of functional groups allows for a wide range of chemical transformations, making TFMSBSC an indispensable reagent in modern synthetic chemistry.
In recent years, the use of 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride has gained considerable attention in the field of medicinal chemistry. Researchers have explored its potential in the synthesis of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. The trifluoromethyl group is known to improve the metabolic stability and pharmacokinetic properties of drug molecules, while the sulfonyl chloride group provides a reactive site for further functionalization.
A notable example of the application of 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds with broad-spectrum antimicrobial activity and are widely used in the treatment of bacterial infections. By reacting TFMSBSC with various nucleophiles, researchers can generate a diverse array of sulfonamide derivatives with tailored biological activities. This approach has led to the discovery of several promising lead compounds with enhanced efficacy and reduced side effects.
Beyond its applications in medicinal chemistry, 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride has also found use in materials science. The unique electronic properties of the trifluoromethyl group make it an attractive candidate for the development of advanced materials with improved performance characteristics. For instance, researchers have utilized TFMSBSC in the synthesis of functional polymers and coatings with enhanced thermal stability and mechanical strength.
The synthesis of 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-trifluoromethylthiophenol with chlorosulfonic acid to form the desired product. This reaction is typically carried out under carefully controlled conditions to ensure high yields and purity. The resulting compound can be further purified using techniques such as recrystallization or column chromatography.
The safety and handling of 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride require special attention due to its reactivity and potential hazards. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, 4-(Trifluoromethyl)sulfanylbenzene-1-sulfonyl chloride (CAS No. 67216-75-5) is a highly versatile and reactive compound with significant applications in synthetic chemistry, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an essential reagent for the synthesis of complex molecules with diverse biological activities and improved performance characteristics. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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